molecular formula C6H5Cl2F3N2 B13456262 5-Chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride

5-Chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride

Cat. No.: B13456262
M. Wt: 233.02 g/mol
InChI Key: IIOCTJPCABMFIN-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C6H4ClF3N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride typically involves the introduction of chlorine and trifluoromethyl groups into the pyridine ring. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under specific conditions to form the desired amine. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. The chlorine atom can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

5-Chloro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C6H5Cl2F3N2

Molecular Weight

233.02 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H4ClF3N2.ClH/c7-3-2-12-5(1-4(3)11)6(8,9)10;/h1-2H,(H2,11,12);1H

InChI Key

IIOCTJPCABMFIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Cl)N.Cl

Origin of Product

United States

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